molecular formula C19H20FN3O2S B12274373 4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide

4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B12274373
M. Wt: 373.4 g/mol
InChI Key: DCRWAXOXGUMCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a fluorine atom, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the nitration of 4-fluoro-2-methylbenzene to form 4-fluoro-2-methyl-1-nitrobenzene . This intermediate can then be reduced to the corresponding amine, which is subsequently reacted with a sulfonyl chloride to introduce the sulfonamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability by participating in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and the sulfonamide group makes it particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

4-fluoro-2-methyl-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H20FN3O2S/c1-14-11-18(20)7-8-19(14)26(24,25)22-10-9-15-3-5-16(6-4-15)17-12-21-23(2)13-17/h3-8,11-13,22H,9-10H2,1-2H3

InChI Key

DCRWAXOXGUMCEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.